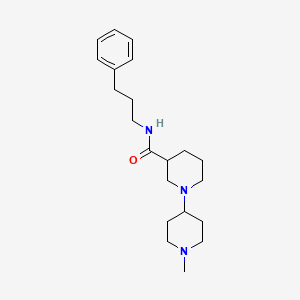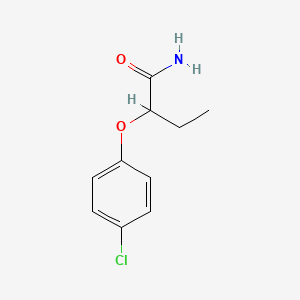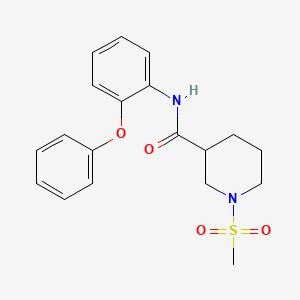
1'-methyl-N-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1'-methyl-N-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide, also known as MPBC, is a synthetic compound that belongs to the class of piperidine derivatives. It was first synthesized in the 1980s and has since gained attention for its potential applications in scientific research. In
Mechanism of Action
The mechanism of action of 1'-methyl-N-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide involves its binding to the sigma-1 receptor. The sigma-1 receptor is located in the endoplasmic reticulum and plasma membrane of cells and is involved in the regulation of ion channels, G protein-coupled receptors, and other signaling pathways. Binding of this compound to the sigma-1 receptor can modulate these pathways, leading to changes in cellular function and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can increase intracellular calcium levels, modulate ion channels, and enhance the release of neurotransmitters such as dopamine and acetylcholine. In vivo studies have shown that this compound can produce analgesia, reduce anxiety-like behavior, and enhance memory retention.
Advantages and Limitations for Lab Experiments
One advantage of using 1'-methyl-N-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is its high affinity and selectivity for the sigma-1 receptor. This allows for precise targeting of the receptor and reduces the likelihood of off-target effects. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can lead to neurotoxicity and cell death. Therefore, careful dosing and monitoring of this compound are necessary in lab experiments.
Future Directions
There are several future directions for research on 1'-methyl-N-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the role of the sigma-1 receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that the sigma-1 receptor is involved in the regulation of protein aggregation and cellular stress response, which are key processes in these diseases. Another area of interest is the development of new sigma-1 receptor ligands with improved selectivity and lower toxicity. These ligands could have potential applications in drug discovery and therapeutic development.
Synthesis Methods
The synthesis of 1'-methyl-N-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 1-methyl-4-piperidone with 3-phenylpropylamine. The resulting intermediate is then reacted with phosgene to form this compound. The synthesis method has been reported in several research articles, including a paper by K. J. Kellar and colleagues in 1991.
Scientific Research Applications
1'-methyl-N-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide has been widely used in scientific research as a selective ligand for the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various physiological processes, including neurotransmission, cell survival, and calcium signaling. This compound has been shown to bind to the sigma-1 receptor with high affinity and selectivity, making it a valuable tool for studying the role of the sigma-1 receptor in these processes.
properties
IUPAC Name |
1-(1-methylpiperidin-4-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O/c1-23-15-11-20(12-16-23)24-14-6-10-19(17-24)21(25)22-13-5-9-18-7-3-2-4-8-18/h2-4,7-8,19-20H,5-6,9-17H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDWIRRCQVMVGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-2-methyl-4-[3-(1-pyrrolidinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5351204.png)
![1-(naphtho[2,1-b]furan-2-ylcarbonyl)azepane](/img/structure/B5351210.png)
![2-(4-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5351212.png)
![cis-4-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]cyclohexanol](/img/structure/B5351213.png)

![4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-2,6-dimethylmorpholine](/img/structure/B5351225.png)
![3-{[2-amino-7-(3-methylbenzoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]amino}propan-1-ol](/img/structure/B5351230.png)
![(3R*,3aR*,7aR*)-1-(1-benzofuran-3-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5351251.png)
![N-{2-[(propylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5351257.png)
![7-acetyl-6-(6-methyl-2-pyridinyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5351259.png)

![7-acetyl-6-(2-bromophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5351269.png)
![N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-2-methoxyisonicotinamide](/img/structure/B5351272.png)
![N-(3-{[methyl(phenyl)amino]carbonyl}-4-morpholin-4-ylphenyl)thiophene-2-carboxamide](/img/structure/B5351290.png)